molecular formula C22H21ClFN5S B10965291 2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10965291
M. Wt: 442.0 g/mol
InChI Key: OKWUIADFEROFLP-UHFFFAOYSA-N
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Description

2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a combination of piperidine, benzyl, and triazolopyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting with the preparation of the key intermediatesThe final step involves the cyclization of the intermediate to form the triazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Chloro-4-fluorobenzyl)-4-piperidyl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .

Properties

Molecular Formula

C22H21ClFN5S

Molecular Weight

442.0 g/mol

IUPAC Name

4-[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C22H21ClFN5S/c23-17-10-15(24)5-4-14(17)11-28-8-6-13(7-9-28)20-26-21-19-16-2-1-3-18(16)30-22(19)25-12-29(21)27-20/h4-5,10,12-13H,1-3,6-9,11H2

InChI Key

OKWUIADFEROFLP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5CCN(CC5)CC6=C(C=C(C=C6)F)Cl

Origin of Product

United States

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